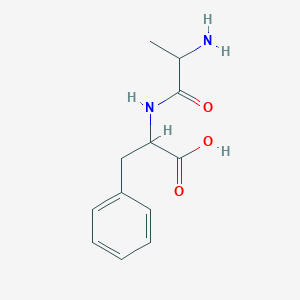

α-甲基-N-丙基苯乙胺盐酸盐

描述

N-丙基苯丙胺(盐酸盐)是一种具有精神活性的化合物,属于苯乙胺和苯丙胺类。 它是一种兴奋剂,最初开发于 1970 年代,主要用于研究其他苯丙胺的代谢,并作为比较工具

科学研究应用

N-丙基苯丙胺(盐酸盐)在科学研究中有多种应用,包括:

化学: 用作分析化学中苯丙胺检测和定量的参考标准.

生物学: 研究其对中枢神经系统的影响,以及作为了解苯丙胺代谢的模型化合物.

医学: 研究其潜在的治疗应用及其对神经递质释放的影响。

工业: 用于开发新的合成路线和生产相关化合物。

作用机制

N-丙基苯丙胺(盐酸盐)通过作用于中枢神经系统作为兴奋剂而发挥作用。该化合物主要靶向多巴胺、去甲肾上腺素和血清素等神经递质的释放。它通过以下方式增加这些神经递质的释放:

抑制再摄取: 阻断神经递质再摄取到突触前神经元。

促进释放: 刺激神经递质从突触小泡中释放。

与受体结合: 与特定受体相互作用以增强神经递质活性.

生化分析

Biochemical Properties

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase (MAO) enzymes, particularly MAO-B, which is responsible for the oxidative deamination of monoamines. The interaction between Phenethylamine, alpha-methyl-N-propyl-, hydrochloride and MAO-B leads to the formation of phenylacetic acid, a primary urinary metabolite . Additionally, this compound may interact with trace amine-associated receptor 1 (TAAR1), influencing monoamine neurotransmission .

Cellular Effects

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to regulate monoamine neurotransmission by binding to TAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions can lead to changes in neurotransmitter release and reuptake, affecting overall cellular communication and function.

Molecular Mechanism

The molecular mechanism of action of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to TAAR1, a G protein-coupled receptor, leading to the activation of intracellular signaling cascades . Additionally, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride inhibits VMAT2, preventing the uptake of monoamines into synaptic vesicles and increasing their availability in the synaptic cleft . These molecular interactions contribute to the compound’s stimulant effects on the central nervous system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to Phenethylamine, alpha-methyl-N-propyl-, hydrochloride in in vitro or in vivo studies has shown potential alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit stimulant effects, enhancing locomotor activity and increasing alertness . At higher doses, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride can lead to toxic or adverse effects, including hyperthermia, neurotoxicity, and cardiovascular complications . These dosage-dependent effects highlight the importance of careful dose management in experimental studies.

Metabolic Pathways

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is involved in several metabolic pathways, primarily mediated by MAO-B . The oxidative deamination of this compound by MAO-B results in the formation of phenylacetic acid, which is subsequently excreted in the urine . This metabolic pathway is crucial for the clearance of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride within cells and tissues involve various transporters and binding proteins. This compound is known to interact with VMAT2, which facilitates its uptake into synaptic vesicles . Additionally, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride may bind to plasma proteins, influencing its distribution and localization within different tissues . These interactions play a critical role in determining the compound’s bioavailability and pharmacological effects.

Subcellular Localization

Phenethylamine, alpha-methyl-N-propyl-, hydrochloride exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of monoamine neurons . The targeting of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride to these subcellular compartments is facilitated by its interactions with VMAT2 and other transporters . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

准备方法

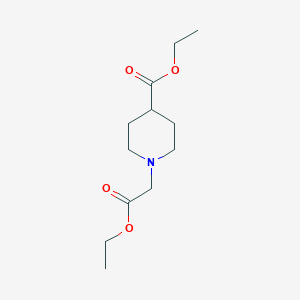

合成路线和反应条件: N-丙基苯丙胺(盐酸盐)的合成通常涉及用丙基对苯丙胺进行烷基化。该过程可以概括如下:

起始材料: 苯丙胺。

试剂: 丙基卤化物(例如丙基溴或丙基氯)。

催化剂: 强碱,如氢氧化钠或氢氧化钾。

溶剂: 有机溶剂,如甲苯或乙醇。

反应条件: 该反应在回流条件下进行,以确保完全烷基化。

工业生产方法: N-丙基苯丙胺(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

批量反应器: 使用大型反应器来处理增加的反应物体积。

纯化: 使用重结晶或色谱等技术纯化产品,以达到高纯度水平。

质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和安全性。

化学反应分析

反应类型: N-丙基苯丙胺(盐酸盐)会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酮或羧酸。

还原: 还原反应可以将该化合物转化为其相应的醇或胺。

取代: N-丙基苯丙胺(盐酸盐)可以发生取代反应,其中丙基被其他官能团取代。

常用试剂和条件:

氧化剂: 高锰酸钾、三氧化铬。

还原剂: 氢化锂铝、硼氢化钠。

取代试剂: 卤化剂,如氯或溴。

主要产物: 这些反应形成的主要产物包括酮、醇、胺和取代的苯丙胺。

相似化合物的比较

N-丙基苯丙胺(盐酸盐)可以与其他类似化合物进行比较,例如:

苯丙胺: 一种更有效的兴奋剂,对神经递质释放的亲和力更高。

甲基苯丙胺: 以其更强的兴奋作用和更高的滥用潜力而闻名。

乙基苯丙胺: 结构相似,但具有乙基而不是丙基,导致不同的药理特性.

独特性: N-丙基苯丙胺(盐酸盐)因其与丙基的特定取代而独一无二,与其他苯丙胺相比,它改变了其效力和作用。 在大鼠的各种测试中,它的效力大约是 N-乙基苯丙胺的四分之一 .

属性

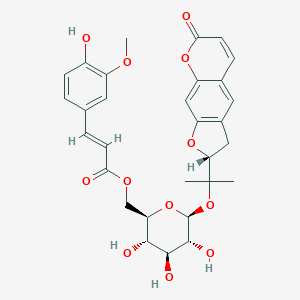

IUPAC Name |

1-phenyl-N-propylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSZJVPOQFTJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51799-32-7 (Parent) | |

| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90949474 | |

| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26640-61-9 | |

| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is phenethylamine, alpha-methyl-N-propyl-, hydrochloride used in the analysis of amphetamines?

A1: Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is utilized as a homologous standard in the gas chromatographic analysis of amphetamine and methamphetamine in biological samples like blood and urine []. This means it shares a similar chemical structure with the target analytes, allowing for accurate quantification. Adding a known amount of this standard to the sample before extraction and analysis helps account for potential losses during the process. By comparing the peak area ratios of the target analytes to the standard, researchers can accurately determine the concentration of amphetamine and methamphetamine in the sample.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)